SGI-7079

概述

描述

SGI-7079 是一种选择性抑制受体酪氨酸激酶 Axl 的抑制剂。 该化合物在抑制肿瘤生长和克服对表皮生长因子受体抑制剂的耐药性方面显示出潜力 . 它主要用于研究环境,以探索其在各种癌症类型中的治疗潜力 .

科学研究应用

SGI-7079 具有广泛的科学研究应用,包括:

化学: 它用于研究 Axl 抑制剂的化学性质和反应性。

生物学: 它用于研究 Axl 在细胞过程中的作用及其作为治疗靶点的潜力。

医学: 它被用于探索其在治疗各种癌症,特别是那些对表皮生长因子受体抑制剂耐药的癌症中的潜力。

作用机制

SGI-7079 通过选择性抑制受体酪氨酸激酶 Axl 的活性发挥作用。这种抑制减少了 Axl 的磷酸化并损害了参与细胞增殖、迁移和存活的下游信号通路。 该化合物靶向 Gas6/Axl 信号通路,该通路与癌症进展、转移和治疗耐药有关 .

生化分析

Biochemical Properties

SGI-7079 is an ATP-competitive Axl inhibitor . It significantly inhibits the proliferation of SUM149 and KPL-4 cells, with IC50 values of 0.43 and 0.16 μM, respectively . Axl is a member of the TAM family with the high-affinity ligand growth arrest-specific protein 6 (GAS6) . The Gas6/Axl signaling pathway is associated with tumor cell growth, metastasis, invasion, epithelial-mesenchymal transition (EMT), angiogenesis, drug resistance, immune regulation, and stem cell maintenance .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the proliferation of inflammatory breast cancer cells . It also decreases invasion and halts the cell cycle in the G1 phase . Furthermore, this compound treatment inhibited cell proliferation in a dose-dependent manner .

Molecular Mechanism

This compound is a potent and ATP-competitive Axl inhibitor . It effectively inhibits Axl activation in the presence of exogenous Gas6 ligand . Axl is a receptor tyrosine kinase that belongs to the Tyro3, Axl, MerTK (TAM) subfamily . The Gas6/Axl signaling pathway plays an important role in driving cancer cell survival, proliferation, migration, and invasion .

Temporal Effects in Laboratory Settings

It has been shown that this compound inhibits tumor growth in a dose-dependent manner .

Metabolic Pathways

As an Axl inhibitor, it is likely to interact with enzymes or cofactors involved in the Gas6/Axl signaling pathway .

准备方法

SGI-7079 通过一系列涉及其核心结构形成和随后的功能化的化学反应合成。合成路线通常涉及使用特定试剂和催化剂以实现所需的化学转化。 然后对该化合物进行纯化和表征,以确保其纯度和结构完整性 .

在工业生产中,this compound 在受控条件下生产,以保持一致性和质量。 该过程涉及大规模合成、纯化和质量控制措施,以生产足够数量的化合物用于研究和潜在的治疗应用 .

化学反应分析

SGI-7079 经历各种化学反应,包括:

氧化: 该反应涉及向化合物中添加氧气或去除氢,通常使用氧化剂。

还原: 该反应涉及添加氢气或去除氧气,通常使用还原剂。

取代: 该反应涉及用另一个官能团替换一个官能团,通常使用特定试剂和条件。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂来促进反应。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .

相似化合物的比较

与其他类似化合物相比,SGI-7079 在选择性抑制 Axl 方面独一无二。一些类似的化合物包括:

DP-3975: 另一种 Axl 抑制剂,具有良好的临床前结果。

UNC569: 一种 TAM 激酶抑制剂,也靶向 Axl。

UNC2025: 一种 MerTK 和 Flt3 的双重抑制剂,对 Axl 有活性

这些化合物具有相似的作用机制,但在选择性、效力和治疗潜力方面有所不同。 This compound 因其对 Axl 的特异性抑制及其克服对表皮生长因子受体抑制剂的耐药性的潜力而脱颖而出 .

生物活性

SGI-7079 is a selective inhibitor of the AXL receptor tyrosine kinase, which plays a significant role in various biological processes, including cell proliferation, survival, and migration. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in targeting triple-negative breast cancer (TNBC) and other malignancies where AXL signaling is implicated.

This compound functions by inhibiting the AXL receptor, which is activated by ligands such as Growth Arrest-Specific 6 (GAS6) and Protein S. Upon binding to its ligands, AXL undergoes dimerization and autophosphorylation, leading to the activation of several downstream signaling pathways, including:

- PI3K/Akt/mTOR

- MAPK/ERK

- NFκB

These pathways are crucial for cellular processes such as proliferation, migration, and epithelial-mesenchymal transition (EMT) .

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating its effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Key findings include:

- IC50 Values : this compound exhibited IC50 values of 0.43 μmol/L and 0.16 μmol/L for different cancer cell lines, indicating potent inhibitory effects on cell growth .

- Cell Cycle Arrest : Treatment with this compound resulted in sub-G1 cell-cycle arrest, suggesting its role in promoting apoptosis .

- Inhibition of Migration : The compound also reduced migration in TNBC cells by affecting focal adhesion dynamics and signaling pathways associated with cell motility .

Study 1: Inhibition of AXL Signaling in TNBC

A study investigated the effects of this compound on TNBC cell lines. Results showed that:

- Cell Proliferation : this compound significantly inhibited the proliferation of MDA-MB-231 cells.

- Signaling Pathways : The treatment led to decreased phosphorylation of AKT and ERK, indicating effective blockade of AXL-mediated signaling .

Study 2: Combination Therapy Potential

Another research explored the potential of this compound as part of combination therapy with immune checkpoint inhibitors. It was found that:

- Enhanced Efficacy : The combination improved T-cell activation and cytokine release compared to monotherapy.

- Clinical Implications : These findings suggest that this compound could enhance the effectiveness of existing cancer immunotherapies .

Research Findings Summary Table

| Study | Cell Line | IC50 (μmol/L) | Biological Effect | Key Findings |

|---|---|---|---|---|

| 1 | MDA-MB-231 | 0.43 | Inhibition of proliferation | Induced sub-G1 arrest |

| 2 | Hs578T | 0.16 | Reduced migration | Decreased AKT/ERK phosphorylation |

| 3 | Various | N/A | Combination therapy potential | Improved T-cell activation |

属性

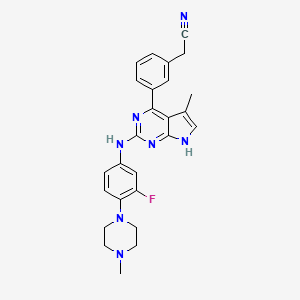

IUPAC Name |

2-[3-[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN7/c1-17-16-29-25-23(17)24(19-5-3-4-18(14-19)8-9-28)31-26(32-25)30-20-6-7-22(21(27)15-20)34-12-10-33(2)11-13-34/h3-7,14-16H,8,10-13H2,1-2H3,(H2,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFKACXAIBEPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC(=NC(=C12)C3=CC=CC(=C3)CC#N)NC4=CC(=C(C=C4)N5CCN(CC5)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of SGI-7079 and what are its downstream effects?

A: this compound is a small molecule inhibitor that specifically targets the receptor tyrosine kinase Axl. [, , ] By binding to Axl, this compound prevents its activation by ligands like growth arrest-specific 6 (Gas6). This inhibition disrupts downstream signaling pathways, including PI3K/Akt and NF-κB, which are often implicated in tumor cell proliferation, survival, migration, and invasion. [, ]

Q2: What evidence suggests that this compound could be useful in overcoming resistance to EGFR inhibitors?

A: Research indicates that tumor cells undergoing epithelial-mesenchymal transition (EMT) display increased resistance to EGFR inhibitors like erlotinib. Interestingly, these mesenchymal cells often exhibit elevated Axl expression. [] Studies have shown that combining this compound with erlotinib effectively reverses erlotinib resistance in mesenchymal cell lines expressing Axl and in xenograft models of mesenchymal non-small cell lung carcinoma (NSCLC). [] This suggests a potential role for this compound in combating EGFR inhibitor resistance, especially in cases associated with the mesenchymal phenotype and Axl upregulation.

Q3: Has this compound shown efficacy in any preclinical models of cancer?

A: In a study on inflammatory breast cancer (IBC), researchers demonstrated that depleting the protein TIG1, which stabilizes Axl, reduced IBC cell proliferation, migration, and invasion in vitro. [] They further showed that treating IBC cells with this compound mirrored these effects, decreasing their malignant properties in vitro. [] This suggests that targeting Axl with this compound could be a viable therapeutic strategy for IBC, especially in cases where TIG1 is highly expressed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。